tert-Butyldimethylsilylamine

Description

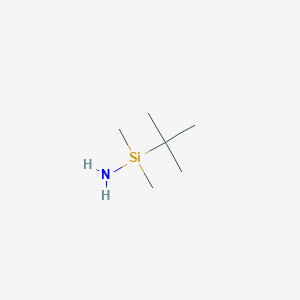

Structure

3D Structure

Properties

IUPAC Name |

2-[amino(dimethyl)silyl]-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NSi/c1-6(2,3)8(4,5)7/h7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTVUFLXTAXDDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497772 | |

| Record name | 1-tert-Butyl-1,1-dimethylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41879-37-2 | |

| Record name | 1-tert-Butyl-1,1-dimethylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Silylamines in Synthetic Methodologies

The journey of silylamines in organic synthesis is intrinsically linked to the broader development of organosilicon chemistry. While the first synthesis of an α-silylamine was reported in 1951, the initial applications of silylamines were not widespread. wpmucdn.com Early work in the 1960s began to explore the chemistry of the Si-N bond, including the condensation of silylamines with silanols. acs.org However, it was the recognition of their utility as precursors to other valuable silicon-containing moieties and as synthons in their own right that propelled their integration into mainstream synthetic methodologies.

The catalytic synthesis and reactivity of N-silylated amines have become an area of significant research, with methods such as dehydrocoupling of amines with silanes, hydrosilylation of imines, and dealkenylative coupling of amines with vinylsilanes emerging as powerful strategies for their preparation. rsc.orgrsc.org These catalytic approaches have made silylamines more accessible and have expanded their application scope. rsc.orgrsc.org N-silylamines are now recognized as valuable intermediates for a variety of transformations, including C-N and C-C bond-forming reactions, with the advantage of a facile Si-N bond cleavage to reveal the free amine product upon reaction completion. rsc.org The distinct electronic properties of N-silylamines, which differ from their non-silylated parent amines, have also been harnessed to achieve complementary reactivity. rsc.org

Evolution of Silyl Protecting Group Strategies

The concept of protecting functional groups to prevent unwanted reactions during a synthetic sequence is a cornerstone of modern organic chemistry. numberanalytics.com The development of silyl (B83357) ethers as protecting groups for alcohols, introduced in the mid-20th century, marked a significant milestone in this field. numberanalytics.com The introduction of the tert-butyldimethylsilyl (TBDMS) group by E.J. Corey in 1972 was a revolutionary advancement. total-synthesis.com The TBDMS group offered a significant advantage in stability compared to earlier silyl ethers like the trimethylsilyl (B98337) (TMS) group, allowing for a greater range of reaction conditions to be employed without premature deprotection. total-synthesis.com

The evolution of silyl protecting groups has been driven by the need for a spectrum of stabilities and selectivities. This has led to the development of a diverse array of silyl ethers, each with its own characteristic reactivity profile. The stability of these groups is largely dictated by the steric bulk of the substituents on the silicon atom. Generally, bulkier silyl groups are more stable towards hydrolysis under both acidic and basic conditions. This trend allows for "orthogonal protection," where one silyl group can be selectively removed in the presence of another. numberanalytics.com For instance, the less stable TMS or triethylsilyl (TES) ethers can be cleaved while the more robust TBDMS or triisopropylsilyl (TIPS) groups remain intact. total-synthesis.com

The following interactive table provides a comparative overview of the relative stability of common silyl ethers, illustrating the impact of substituent size on their lability.

| Silyl Ether | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |

|---|---|---|

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 | 20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | 20,000 |

Data sourced from studies on silyl ether stability. harvard.edu

Significance of Steric and Electronic Factors in Silylamine Reactivity

Direct Synthesis Routes to this compound

This compound can be prepared through several direct methods, primarily involving the reaction of a silicon-containing electrophile with an amine.

Condensation Reactions for Formation of Alkyl(trialkylsilyl)amines

One of the most common methods for the synthesis of silylamines is the reaction of chlorosilanes with primary or secondary amines. thieme-connect.de This condensation reaction is typically carried out in the presence of a tertiary amine, which acts as a trap for the hydrogen chloride byproduct. thieme-connect.de Alternatively, if the starting amine is not particularly bulky (less so than diisopropylamine), its lithium salt can be used to react with the chlorosilane. thieme-connect.de In some cases, an excess of the primary or secondary amine can serve as both the reactant and the base. thieme-connect.de

A versatile method for the N-silylation of amines involves the use of trimethylsilyl and tert-butyldimethylsilyl trichloroacetates. thieme-connect.de The reaction of an amine with trimethylsilyl trichloroacetate, dry potassium carbonate, and 18-crown-6 (B118740) at 100 °C provides a clean method for the silylation of NH groups. thieme-connect.de Similar conditions can be applied for tert-butyldimethylsilylation. thieme-connect.de

tert-Butyldimethylsilyl amine (TBDMS-NH2) itself is a useful reagent for the protection of benzyl (B1604629) alcohols, phenols, and carboxylic acids under solvent-free conditions, a process that avoids the formation of HCl. researchgate.net

| Reactants | Reagents/Conditions | Product | Yield (%) |

| Amine, tert-Butyldimethylsilyl chloride | Tertiary amine | Alkyl(tert-butyldimethylsilyl)amine | High |

| Amine, tert-Butyldimethylsilyl trichloroacetate | K2CO3, 18-crown-6, 100 °C | Alkyl(tert-butyldimethylsilyl)amine | 67-95 |

Preparation of Secondary and Tertiary Tert-Butyldimethylsilylamines

The reaction of tert-butyl(chloro)dimethylsilane with primary and secondary amines, or their corresponding lithium salts, yields compounds with the general formula t-BuMe₂SiNRR¹. tandfonline.com These products are typically distillable liquids that exhibit high stability towards hydrolysis and have lower chemical reactivity compared to their trimethylsilyl counterparts. tandfonline.com For instance, tert-Butyldimethylsilyl (trimethylsilyl)benzylamine can be readily synthesized by the lithiation and subsequent silylation of C₆H₅CH₂NHSiMe₂t-Bu. tandfonline.com

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, often used with 1% tert-butyldimethylchlorosilane, is employed in the preparation of N-tert-butyldimethylsilyl ethanolamines. sigmaaldrich.com It is also utilized for the selective O-silylation of N,O-diacylhydroxylamines. sigmaaldrich.com

Synthesis of Silylated Hydrazine Derivatives

Silylated hydrazines are valuable reagents in organic synthesis, particularly in the formation of hydrazones.

1,2-Bis(tert-butyldimethylsilyl)hydrazine Synthesis

1,2-Bis(tert-butyldimethylsilyl)hydrazine (BTBSH) is a stable, colorless oil that serves as a source of latent hydrazine. lookchem.com It is typically synthesized by reacting t-butyldimethylchlorosilane with anhydrous hydrazine. lookchem.comsmolecule.com This reagent is instrumental in the Wolff-Kishner reduction, allowing the reaction to proceed under milder, room temperature conditions. lookchem.com BTBSH is also used for the preparation of stable alkyl and aryl N-silyl hydrazones, which are key intermediates in various chemical syntheses. lookchem.comenamine.net

| Reactants | Product | Key Features |

| tert-Butyldimethylchlorosilane, Hydrazine hydrate | 1,2-Bis(tert-butyldimethylsilyl)hydrazine | Enhanced stability, allows for milder reaction conditions |

Preparation of N-Silylated Imines and Enamines

N-silylated imines and enamines are versatile intermediates in the synthesis of amines and other nitrogen-containing compounds.

N-tert-Butyldimethylsilyl Imines as Synthetic Intermediates

N-tert-Butyldimethylsilyl (N-TBS) ketimines can be synthesized through the addition of Grignard reagents to benzonitrile (B105546) at low temperatures, a reaction catalyzed by CuBr and TBSCl. tandfonline.com These N-silylimines can also be obtained by the addition of an organolithium reagent to benzonitrile, followed by reaction with TBSCl in dichloromethane. tandfonline.comresearchgate.net

Another route to N-(tert-butyldimethylsilyl)imines involves the N-chlorination of a N-(tert-butyldimethylsilyl)amine with tert-butyl hypochlorite, followed by elimination of hydrogen chloride using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). thieme-connect.de This method has been used to prepare imines from various amines, including benzylamine (B48309) and allylamine, in high yields (74–100%). thieme-connect.de

N-tert-butyldimethylsilylhydrazones (TBSHs) are synthesized with high efficiency (typically >95% yield) by coupling aliphatic and aromatic ketones and aldehydes with an equimolar amount of 1,2-bis(tert-butyldimethylsilyl)hydrazine (BTBSH) and a catalytic amount of scandium trifluoromethanesulfonate (B1224126). researchgate.netacs.org These TBSH derivatives are superior alternatives to simple hydrazones in reactions like the Wolff-Kishner reduction. researchgate.netorganic-chemistry.org

| Precursor | Reagents/Conditions | Product | Yield (%) |

| Benzonitrile, Grignard reagent | CuBr, TBSCl | N-TBS ketimine | Moderate to Good |

| Benzonitrile, Organolithium reagent | TBSCl, CH2Cl2 | N-silylimine | Good |

| N-(tert-butyldimethylsilyl)amine | t-BuOCl, then DBU or DBN | N-(tert-butyldimethylsilyl)imine | 74-100 |

| Ketone/Aldehyde, BTBSH | Sc(OTf)3 (cat.) | N-tert-butyldimethylsilylhydrazone | >95 |

Generation of N-Silylenamine Synthons

N-silylenamines are valuable reactive intermediates in organic synthesis, serving as masked primary enamines. acs.org Their generation from N-silylamines through catalytic processes allows for reliable and efficient access to a range of these synthons. acs.org

One prominent method involves the titanium-catalyzed hydroamination of alkynes with N-silylamines. acs.orgresearchgate.net This approach provides an anti-Markovnikov selective route to N-silylenamines in good to excellent yields. acs.orgresearchgate.net The reaction is catalyzed by a bis(amidate)bis(amido)Ti(IV) complex and is compatible with a variety of terminal and internal alkynes. acs.org The resulting N-silylenamine synthons are readily utilized in subsequent reactions, and the silyl group can be easily removed, enabling the synthesis of primary amines. acs.orgresearchgate.net

A key application of these in situ generated N-silylenamine synthons is in the modular synthesis of substituted pyridines. acs.org For instance, the hydroamination of an alkyne with an N-silylamine, such as (N-tert-butyldimethylsilyl)amine, generates the reactive N-silylenamine synthon. acs.org Subsequent reaction with an α,β-unsaturated carbonyl compound and an oxidation step can lead to the formation of a diverse range of selectively substituted pyridines. acs.orgbohrium.com

Table 1: Synthesis of N-Silylenamines via Titanium-Catalyzed Hydroamination

| Alkyne Substrate | N-Silylamine | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethynylbenzene | (N-tert-butyldimethylsilyl)amine | Bis(amidate)bis(amido)Ti(IV) | N-(1-phenylvinyl)silylamine | High | acs.org |

| Various terminal alkynes | N-silylamines | Bis(amidate)bis(amido)Ti(IV) | N-silylenamines | Good to Excellent | acs.orgresearchgate.net |

Note: This table is illustrative, based on the described methodologies. Specific yield percentages can vary based on the exact substrates and reaction conditions.

Synthesis of Bis(silylamino)difluorosilanes using this compound Derivatives

This compound derivatives are instrumental in the synthesis of silicon-nitrogen compounds, including bis(silylamino)difluorosilanes. These compounds are prepared through the reaction of lithiated this compound with tetrafluorosilane. researchgate.netresearchgate.net

The process involves the initial lithiation of this compound to form its lithium salt. This lithiated species then reacts with tetrafluorosilane (SiF₄) to yield the corresponding bis(tert-butyldimethylsilylamino)difluorosilane. researchgate.netresearchgate.net

Further reactions of the dilithium (B8592608) derivative of these bis(silylamino)difluorosilanes with additional SiF₄ can lead to the formation of more complex silicon-nitrogen ring systems. For example, the reaction of dilithiated bis(tert-butyldimethylsilylamino)difluorosilane with SiF₄ can produce four-membered and six-membered cyclosilazane rings. researchgate.netresearchgate.net Specifically, the reaction can yield tetrafluorocyclodisilazanes and hexafluorocyclotrisilazanes. researchgate.net

Table 2: Synthesis of Bis(silylamino)difluorosilanes and Cyclosilazanes

| Reactant 1 | Reactant 2 | Product(s) | Reference |

|---|---|---|---|

| Lithiated tert-butyl-dimethylsilylamine | Tetrafluorosilane | Bis(tert-butyldimethylsilylamino)difluorosilane | researchgate.netresearchgate.net |

Note: This table outlines the general synthetic pathway. The formation of specific ring structures is dependent on stoichiometry and reaction conditions.

Elucidation of Silylation Mechanisms

The silylation of alcohols using tert-butyldimethylsilyl (TBDMS) derivatives is a fundamental protection strategy in organic synthesis. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving desired selectivity.

The silylation of alcohols is significantly accelerated in the presence of Lewis bases. researchgate.netacs.org These catalysts activate the silylating agent, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction rates are highly dependent on the choice of both the solvent and the catalyst. researchgate.netacs.org Lewis-basic solvents like dimethylformamide (DMF) can themselves act as catalysts, leading to faster reactions compared to less basic solvents such as chloroform (B151607) or dichloromethane. researchgate.netacs.org The catalytic effect of added Lewis bases, for instance 4-N,N-dimethylaminopyridine (DMAP) or 4-pyrrolidinopyridine (B150190) (PPY), is more pronounced in apolar solvents. researchgate.netacs.org

A proposed mechanism for Lewis base catalysis involves the formation of a highly reactive silylated intermediate. For example, when imidazole (B134444) is used as a catalyst with tert-butyldimethylsilyl chloride (TBDMS-Cl), it is thought to form N-tert-butyldimethylsilylimidazole. organic-chemistry.orguni-muenchen.de This intermediate is then attacked by the alcohol, transferring the silyl group. organic-chemistry.org

In many silylation reactions, an auxiliary base, such as triethylamine (B128534) (Et3N), is required to drive the reaction to completion. researchgate.netacs.orgresearchgate.net The primary role of this auxiliary base is to neutralize the acidic byproduct generated during the reaction, such as hydrochloric acid when using TBDMS-Cl. This prevents the reverse reaction and potential side reactions, ensuring high yields of the desired silyl ether. The presence of such a base is crucial for achieving full conversion of the starting material. researchgate.netacs.org

Several additives have been shown to have a significant catalytic effect on silylation reactions.

N -methylimidazole (NMI): NMI is an effective base and nucleophilic catalyst for the silylation of alcohols. researchgate.netorganic-chemistry.org It is believed to activate the silyl chloride, similarly to imidazole, by forming a reactive silylimidazolium intermediate. researchgate.net The use of NMI can lead to significantly accelerated reaction rates. researchgate.netorganic-chemistry.org

Iodine: The addition of molecular iodine has been found to dramatically accelerate the silylation of primary, secondary, and even sterically hindered tertiary alcohols when used in conjunction with N-methylimidazole. researchgate.netorganic-chemistry.org The reaction times can be reduced from hours to minutes. organic-chemistry.org Mechanistic studies suggest that iodine reacts with the chloride ions formed during the reaction to generate polyhalide species like I₂Cl⁻. organic-chemistry.org This sequesters the chloride ions, shifting the equilibrium towards the formation of the highly reactive silylating intermediate. organic-chemistry.org Iodine can also polarize the Si-N bond in silylamines like hexamethyldisilazane (B44280) (HMDS), enhancing their silylating power. organic-chemistry.org

Dimethylformamide (DMF): DMF is not merely a solvent but can also act as a catalyst in silylation reactions. researchgate.netorganic-chemistry.orgresearchgate.net It is proposed that DMF can be silylated to form a reactive intermediate, which then transfers the silyl group to the alcohol. researchgate.net Reactions in DMF are often significantly faster than in non-polar solvents like dichloromethane. researchgate.netacs.org The catalytic effect of DMF can sometimes be so pronounced that it overshadows the effect of other added Lewis base catalysts. researchgate.net

Table 1: Effect of Solvents on the Silylation of 3-Phenyl-1-propanol (B195566)

| Run | Solvent | Yield (%) |

|---|---|---|

| 1 | N,N-dimethylformamide (DMF) | 37 |

| 2 | Dimethyl sulfoxide (B87167) (DMSO) | 75 |

Data sourced from a study on silylation of 3-phenyl-1-propanol with tert-butyldimethylsilyl chloride. psu.edu

Nucleophilic Reactivity Profiles

This compound and its derivatives can also act as nucleophiles in various chemical transformations.

N-silylenamines, which can be generated in situ from the hydroamination of alkynes with N-silylamines like this compound, are reactive intermediates. acs.orgnih.gov These intermediates serve as versatile synthons in organic synthesis. For instance, they can react with α,β-unsaturated carbonyl compounds in a one-pot protocol to produce a wide array of substituted pyridines in good yields. acs.orgnih.gov The reaction involves the initial regioselective formation of the N-silylenamine, followed by its addition to the unsaturated carbonyl compound and subsequent oxidation to furnish the pyridine (B92270) ring. acs.org The feasibility of this approach was demonstrated using ethynylbenzene and (N-tert-butyldimethylsilyl)amine to generate the reactive N-silylenamine. acs.org

Table 2: Synthesis of Pyridines via N-Silylenamine Intermediates

| Entry | Alkyne Substituent (R¹) | α,β-Unsaturated Carbonyl (R², R³) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | H, Phenyl | 2,4-Diphenylpyridine | 85 |

| 2 | p-Tolyl | H, Phenyl | 4-Phenyl-2-(p-tolyl)pyridine | 82 |

| 3 | p-Methoxyphenyl | H, Phenyl | 2-(4-Methoxyphenyl)-4-phenylpyridine | 88 |

This table is a representation of the types of pyridines that can be synthesized. The yields are hypothetical and for illustrative purposes based on the described methodology. acs.org

The bulky tert-butyldimethylsilyl group on the nitrogen atom of this compound significantly influences its reactivity in nucleophilic substitution reactions. Steric hindrance is a critical factor that determines the rate and mechanism of such reactions. libretexts.orglibretexts.org

In Sₙ2 reactions, where the nucleophile attacks the electrophilic center from the backside, increased steric bulk around the nucleophilic atom or the electrophilic carbon slows down the reaction rate. libretexts.orgpdx.edu The large tert-butyl group on the silicon atom, and the dimethylsilyl group itself, create substantial steric hindrance, making the nitrogen lone pair less accessible for attacking sterically crowded electrophiles. libretexts.orglibretexts.org This effect is a general principle in nucleophilic substitution, where reactivity often follows the order of methyl > primary > secondary > tertiary for the electrophile, due to increasing steric hindrance. pdx.edu

Conversely, in reactions proceeding through an Sₙ1 mechanism, steric hindrance at the electrophile can favor the reaction by promoting the formation of a stable carbocation intermediate. chemistryhall.comlumenlearning.com However, for this compound acting as a nucleophile, its own steric bulk will always be a factor in its ability to attack the resulting carbocation. chemistryhall.com Therefore, the steric profile of this compound generally makes it a less potent nucleophile compared to less hindered amines, particularly in reactions where the electrophilic center is sterically encumbered. organic-chemistry.org

Desulfurization of Thiols for Nucleophilic Substitution using Amine Nucleophiles

The desulfurization of thiols to enable nucleophilic substitution by amines represents a significant transformation in organic synthesis. cas.cnnih.gov A system composed of triphenylphosphine (B44618) (Ph₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) has been shown to effectively promote this reaction. cas.cn This method is notable for its ability to use free amines as nucleophiles, which can be challenging in traditional alkylation reactions due to potential side reactions. cas.cn

The reaction is particularly effective for benzyl thiols, which can undergo complete conversion at room temperature in as little as 15 minutes. nih.gov While alkyl thiols exhibit lower reactivity, they can still be successfully converted overnight at a higher temperature of 70°C. nih.gov The scope of the reaction extends to a variety of amine nucleophiles, including primary and secondary amines. cas.cn However, amines with reduced nucleophilicity, such as electron-deficient phenylamines, tend to give lower yields. cas.cn Similarly, benzyl thiols bearing electron-deficient groups also result in lower yields due to the decreased nucleophilicity of the thiol group. cas.cn

The proposed mechanism involves the in situ formation of an iodophosphonium salt, which is then attacked by the thiol. This activates the thiol for subsequent nucleophilic attack by the amine. A key consideration is the higher acidity of thiols compared to alcohols. cas.cn This acidity can lead to the protonation of the amine nucleophile, thereby reducing its nucleophilicity and potentially inhibiting the substitution reaction. cas.cn

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| Benzyl thiol | Primary amine | Ph₃P, ICH₂CH₂I, NMP, rt, 15 min | Secondary amine | High |

| Benzyl thiol | Secondary amine | Ph₃P, ICH₂CH₂I, NMP, rt, 15 min | Tertiary amine | Moderate to High |

| Alkyl thiol | Primary amine | Ph₃P, ICH₂CH₂I, NMP, 70°C, overnight | Secondary amine | Moderate |

| Alkyl thiol | Secondary amine | Ph₃P, ICH₂CH₂I, NMP, 70°C, overnight | Tertiary amine | Moderate |

Metalation and Organometallic Reactivity Studies

Zincation Reactions of (Benzyl)(tert-butyldimethylsilyl)amine

The metalation of N-silylated benzylamines, such as (benzyl)(tert-butyldimethylsilyl)amine, has been investigated to understand the influence of the silyl group and the aromatic moiety on the reactivity. The zincation of (benzyl)(tert-butyldimethylsilyl)amine with dimethylzinc (B1204448) was found to be significantly less reactive compared to its pyridyl-containing analogue. scispace.com This change in reactivity, where the pyridyl nitrogen is formally replaced by a CH group, prevents the formation of the corresponding zinc amides under similar conditions. scispace.com

To further explore this, zinc bis[N-(tert-butyldimethylsilyl)benzylamide] was synthesized via a metathesis reaction between lithium N-(tert-butyldimethylsilyl)benzylamide and a zinc(II) halide. scispace.com Subsequent treatment of this complex with dimethylzinc yielded the heteroleptic methylzinc N-(tert-butyldimethylsilyl)benzylamide. scispace.com However, even upon refluxing with excess dimethylzinc in toluene, no C-C coupling reactions were observed. scispace.comcore.ac.uk This highlights the crucial role of the pyridyl nitrogen in facilitating subsequent coupling reactions, likely through its ability to participate in the reaction mechanism by disturbing the aromaticity and forming a bis(amide) intermediate. scispace.com

Oxidative C-C Coupling Reactions

While direct C-C coupling of the zincated (benzyl)(tert-butyldimethylsilyl)amine was not successful, silylamines have been employed as precursors for α-amino radicals in nickel-catalyzed C-C coupling reactions. A dual catalysis system using visible light and a nickel complex enables the aminoalkylation of aryl halides. organic-chemistry.orgnih.gov In this process, α-silylamines act as radical precursors. organic-chemistry.org

The mechanism involves a single-electron transfer (SET) from the α-silylamine to an excited photocatalyst, facilitated by a base like potassium carbonate. nih.gov This leads to rapid desilylation and the formation of an α-amino radical. organic-chemistry.orgnih.gov This radical then engages in the nickel catalytic cycle, leading to the formation of a C-C bond with an aryl halide. organic-chemistry.org This method provides direct access to secondary arylmethylamines and demonstrates high chemoselectivity for C-C over C-N bond formation. organic-chemistry.orgnih.gov

| Aryl Halide | α-Silylamine | Catalyst System | Product |

| Aryl bromide | Secondary α-silylamine | Ni(dtbbpy)Br₂, 4CzIPN, K₂CO₃, blue LED | Secondary arylmethylamine |

Formation of Alkali Amides with Silylamine Ligands

Silylamines are common precursors for the synthesis of alkali metal amides, which are widely used as strong, non-nucleophilic bases and as ligand transfer reagents in organometallic chemistry. wikipedia.orgthieme-connect.de The deprotonation of a silylamine, such as bis(trimethylsilyl)amine, with an organolithium reagent like n-butyllithium (nBuLi) readily yields the corresponding lithium amide (e.g., lithium bis(trimethylsilyl)amide, LiHMDS). wikipedia.org

The steric bulk of the silyl groups is a key feature of these ligands. Increasing the size of the substituents on the silicon atom, for example by replacing methyl groups with tert-butyl or isopropyl groups, allows for the synthesis of even bulkier alkali metal amides. mdpi.com These bulky ligands render the resulting metal complexes lipophilic and soluble in nonpolar organic solvents, which often enhances their reactivity compared to the corresponding metal halides. wikipedia.org The steric hindrance also tends to keep these complexes monomeric or dimeric in solution, further increasing their reactivity. wikipedia.org

The synthesis of these alkali amides is generally straightforward. For instance, lithium amides can be prepared by reacting the parent silylamine with nBuLi. mdpi.com The preparation of sodium amides can be achieved by reacting the silylamine with sodium hydride (NaH), often with catalytic sodium tert-butoxide (NaOtBu) to improve sluggish reaction rates, or with n-butylsodium (nBuNa). mdpi.com

| Silylamine | Base | Solvent | Product |

| HN(SiMe₃)₂ | nBuLi | Hexane | LiN(SiMe₃)₂ |

| HN(SiᵗBuMe₂)₂ | nBuLi | Hexane | [Li{N(SiᵗBuMe₂)₂}]₂ |

| HN(SiᵗBuMe₂)₂ | NaH, NaOᵗBu | Toluene/THF | [Na{μ-N(SiᵗBuMe₂)₂}(THF)]₂ |

| HN(SiⁱPr₃)₂ | nBuNa | Hexane | [Na{N(SiⁱPr₃)₂}(C₇H₈)] |

Thermal Decomposition Pathways of Silyl-Substituted Aminoboranes

The thermal decomposition of silyl-substituted aminoboranes has been studied to understand their stability and degradation mechanisms. A series of (silylamino)boranes containing the tert-butyldimethylsilyl group have been synthesized by reacting lithiated silylamines with various chloroboranes. acs.org Many of these compounds are colorless liquids that decompose at or above room temperature to produce borazines. acs.org

In a related study, the thermal properties of dimethyl(phenyl)silyl-substituted aminoboranes were investigated using thermogravimetric analysis. tandfonline.com The initial step in the thermal degradation of these compounds involves the elimination of C₆H₅(CH₃)₂SiCl. tandfonline.com

The thermal decomposition of ammonia (B1221849) borane (B79455) (NH₃BH₃) itself has been extensively studied as a hydrogen storage material. Its decomposition is complex, proceeding through several stages with the release of hydrogen. rsc.orgacs.org The process is generally described as involving an induction period, followed by nucleation and growth. rsc.org Initially, a mobile phase of ammonia borane is formed. rsc.org As hydrogen begins to be released, species such as the diammoniate of diborane (B8814927) (DADB), linear aminoborane (B14716983), and the cyclic dimer of aminoborane are observed. rsc.org At higher temperatures, these intermediates convert into a polymeric aminoborane (PAB) and eventually, at very high temperatures, to boron nitride. rsc.orgacs.org The presence of silyl substituents on the amine can influence these decomposition pathways. The high thermal stability of some silylamino)boranes, particularly those with bulky groups like Me₃Si on the nitrogen, is attributed to the steric protection afforded to the boron atom, hindering nucleophilic attack that can initiate decomposition. acs.org

Evidence for General Base Assistance in Silylether Hydrolysis

The hydrolysis of silyl ethers can be influenced by the presence of nearby functional groups that can provide general base assistance. Studies on the hydrolysis of alkoxydisiloxanes with tethered dimethylamino groups have provided evidence for this phenomenon. nih.gov

It was observed that amine-containing substrates hydrolyze significantly faster than their amide counterparts under acidic conditions. nih.gov This is attributed to the greater basicity of amines compared to amides. nih.gov The proposed mechanism involves the protonation of the amine, which then forms an internal hydrogen bond with one of the siloxane oxygen atoms. This pre-organizes the substrate for hydrolysis. The rate of hydrolysis is dependent on the length of the alkyl tether connecting the amine to the siloxane unit, with optimal rates observed for tethers that allow for the formation of stable 6- and 7-membered ring intermediates via hydrogen bonding. nih.gov Substrates that would form larger 8- and 9-membered rings showed much slower hydrolysis rates, suggesting that the stability of the cyclic hydrogen-bonded intermediate is a critical factor. nih.gov These findings demonstrate that a tethered basic group like an amine can act as a general base to assist in the cleavage of the Si-O bond.

| Substrate | Catalyst | Half-life (t₁/₂) |

| Amine-alkoxydisiloxane (5-membered ring intermediate) | AcOD | ~15 min |

| Amine-alkoxydisiloxane (6-membered ring intermediate) | Phenol (B47542) | ~6 hours |

| Amine-alkoxydisiloxane (7-membered ring intermediate) | Phenol | ~5 hours |

| Amine-alkoxydisiloxane (8-membered ring intermediate) | AcOD | > 12 hours (slow) |

| Amine-alkoxydisiloxane (9-membered ring intermediate) | AcOD | > 12 hours (slow) |

Applications of Tert Butyldimethylsilylamine in Advanced Organic Synthesis

As a Silylating Reagent in Functional Group Transformation

Silylation is the process of replacing an active hydrogen atom in a molecule, such as the one in a hydroxyl or carboxylic acid group, with a silyl (B83357) group. wikipedia.orgregistech.com Tert-butyldimethylsilyl amine (TBDMS-NH2) has emerged as a mild and effective silylating reagent. researchgate.netsemanticscholar.org Unlike traditional methods that use silyl chlorides and generate hydrogen chloride as a byproduct, reactions with TBDMS-NH2 produce ammonia (B1221849), which is less aggressive. researchgate.net More commonly, the TBDMS group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). organic-chemistry.orgwikipedia.orguwindsor.ca The bulky tert-butyl group on the silicon atom confers significant steric hindrance, which is key to its stability and selectivity in reactions. uwindsor.ca

The protection of alcohols and phenols as their TBDMS ethers is a cornerstone of multi-step organic synthesis. ucla.edu The reaction typically involves treating the alcohol or phenol (B47542) with a silylating agent. While TBDMS-Cl with imidazole is a classic method, tert-butyldimethylsilyl amine has been presented as a green alternative for the silylation of phenols and benzyl (B1604629) alcohols, capable of proceeding under solvent-free conditions with short reaction times. researchgate.netorganic-chemistry.org

The reactivity of alcohols towards silylation is influenced by steric hindrance. Primary alcohols are generally silylated more rapidly than secondary alcohols, with tertiary alcohols being the most difficult to protect. uni-kiel.de This difference in reactivity is a foundational principle for achieving chemoselectivity. Various protocols have been developed to optimize this transformation, including the use of catalysts like iodine or N-methylimidazole to accelerate the reaction, even for hindered alcohols. researchgate.net

Table 1: Comparison of Silylating Conditions for Alcohols and Phenols

| Silylating Agent | Base/Catalyst | Solvent | Substrate Scope | Key Features |

| TBDMS-NH2 | None | Solvent-free | Benzyl alcohols, Phenols | Mild, green, no HCl byproduct. researchgate.net |

| TBDMS-Cl | Imidazole | DMF | Primary, Secondary Alcohols | Classic Corey protocol, effective and widely used. organic-chemistry.org |

| TBDMS-Cl | N-methylimidazole / Iodine | N/A | Primary, Secondary, Tertiary Alcohols | Accelerated reaction rates for hindered substrates. researchgate.net |

| TBDMS-Cl | None | DMSO-hexane | Various alcohols | Catalyst-free method under mild conditions. rsc.org |

Carboxylic acids can also be effectively protected by conversion into their corresponding TBDMS esters. wikipedia.org This transformation is valuable as it renders the acidic proton inert, allowing for reactions to be performed on other parts of the molecule. Tert-butyldimethylsilyl amine has been shown to be an effective reagent for this purpose under solvent-free conditions. researchgate.netsemanticscholar.org An alternative method involves the use of TBDMS-Cl and imidazole, which can proceed without DMF, simplifying the work-up procedure as it avoids the need for an aqueous wash. researchgate.net These silyl esters are stable but can be readily cleaved when the protection is no longer required. researchgate.net The resulting derivatives are often volatile and suitable for analysis by gas chromatography-mass spectrometry. nih.gov

A significant advantage of the TBDMS group is the ability to selectively silylate one hydroxyl group in the presence of others. This chemoselectivity is primarily driven by steric factors. uni-kiel.de

Primary vs. Secondary Alcohols: Primary alcohols react significantly faster than more sterically hindered secondary and tertiary alcohols. uni-kiel.de By carefully controlling reaction conditions (e.g., temperature, reaction time, and stoichiometry of the reagent), it is possible to selectively protect a primary alcohol while leaving a secondary alcohol untouched. researchgate.net

Alcohols vs. Other Functional Groups: Silylation with TBDMS reagents can be highly selective for hydroxyl groups. For instance, a method using TBDMS-Cl in a DMSO-hexane solvent system allows for the chemoselective silylation of alcohols in molecules also containing moieties like allylic alcohols or cyclopropanes without undesired side reactions. rsc.org

Selective Protection of Carboxylic Acids: Using TBDMS-Cl with imidazole under solvent-free conditions allows for the absolute chemoselective protection of carboxylic acids in the presence of secondary or tertiary hydroxyl groups. researchgate.net

The relative stability of different silyl ethers also forms a basis for chemoselectivity. For example, a less stable silyl ether like a trimethylsilyl (B98337) (TMS) ether can be cleaved under conditions where a more robust TBDMS ether remains intact. total-synthesis.com

Role as a Protecting Group in Complex Molecule Synthesis

The TBDMS group is one of the most common silyl protecting groups for hydroxyl functions in the synthesis of complex molecules. iwu.edu Its popularity is due to its robustness and stability under a wide variety of non-acidic and non-fluoride conditions, including organometallic reactions (e.g., Grignard reagents), reductions, and oxidations. total-synthesis.comscielo.br

Once an alcohol is converted to a TBDMS ether, its nucleophilicity and acidity are masked, allowing other chemical transformations to occur elsewhere in the molecule without interference from the hydroxyl group. scielo.br The stability of TBDMS ethers is significantly greater than that of TMS ethers; the TBDMS group is approximately 10,000 times more stable against hydrolysis. registech.comorganic-chemistry.org

Table 2: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis

| Silyl Ether | Relative Rate of Cleavage |

| TMS (Trimethylsilyl) | 1 |

| TES (Triethylsilyl) | 64 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 |

| TIPS (Triisopropylsilyl) | 700,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |

| (Data sourced from organic chemistry literature). wikipedia.org |

This enhanced stability allows TBDMS-protected compounds to be subjected to chromatography and a broad array of reaction conditions that would cleave less sterically hindered silyl ethers. total-synthesis.com

The selective removal of the TBDMS group is as critical as its installation. A variety of methods have been developed to achieve this, often with high chemoselectivity.

Fluoride-Based Reagents: The most common method for cleaving TBDMS ethers is through the use of a fluoride (B91410) ion source. iwu.eduorganic-chemistry.org The high strength of the silicon-fluoride bond (Si-F) is the driving force for this reaction. total-synthesis.com Tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is the archetypal reagent for this purpose. total-synthesis.comorganic-chemistry.org Other fluoride sources include hydrofluoric acid (HF), often in a complex with pyridine (B92270) or in an aqueous acetonitrile (B52724) solution. gelest.com

Acidic Conditions: TBDMS ethers can be cleaved under acidic conditions, though they are relatively stable compared to other protecting groups like tetrahydropyranyl (THP) ethers. organic-chemistry.orguwindsor.ca Reagents such as acetic acid in an aqueous THF solution or trifluoroacetic acid are commonly used. iwu.edu

Catalytic and Chemoselective Methods: In complex syntheses, it is often necessary to deprotect one TBDMS ether in the presence of other protecting groups or even other silyl ethers. iwu.edu Numerous catalytic systems have been developed for this purpose:

Iron(III) tosylate: This inexpensive and non-corrosive catalyst can cleave alkyl TBDMS ethers while leaving phenolic TBDMS ethers, TBDPS ethers, and Boc groups unaffected under specific conditions. iwu.edu

Acetyl chloride in methanol (B129727): A catalytic amount of acetyl chloride in dry methanol effectively deprotects both TBDMS and TBDPS ethers without affecting other common protecting groups. organic-chemistry.org

Selectfluor: This reagent allows for the microwave-assisted, chemoselective cleavage of alkyl TBDMS ethers in the presence of aryl (phenolic) silyl ethers. organic-chemistry.org

TiCl4-Lewis Base Complexes: These complexes can smoothly deprotect TBDMS ethers and can achieve selectivity between aliphatic and aromatic TBDMS ethers, as well as between TBDMS and TBDPS ethers. acs.org

The ability to selectively cleave a primary TBDMS ether in the presence of a secondary or tertiary one, or an alkyl TBDMS ether in the presence of a phenolic one, provides chemists with a powerful tool for navigating the intricate pathways of natural product synthesis. iwu.eduresearchgate.net

Stability and Cleavage Conditions of TBDMS Ethers in Multi-step Synthesis

The tert-butyldimethylsilyl (TBDMS) ether is a popular choice for protecting hydroxyl groups in complex, multi-step organic syntheses due to its advantageous stability profile. google.comnih.gov The bulky tert-butyl group provides considerable steric hindrance around the silicon atom, making TBDMS ethers significantly more stable than smaller silyl ethers like trimethylsilyl (TMS) ethers. nih.govrsc.org This enhanced stability, estimated to be about 10,000 times greater than that of TMS ethers against hydrolysis, allows the TBDMS group to withstand a wide array of reaction conditions that would cleave less robust protecting groups. google.comrsc.org

TBDMS ethers exhibit excellent stability towards basic conditions, chromatography, and a variety of non-acidic reagents. rsc.orgharvard.edu However, they are sensitive to acidic conditions. harvard.edu The cleavage of TBDMS ethers is most commonly achieved using fluoride ion sources or under acidic protocols. researchgate.net The exceptional strength of the silicon-fluorine bond (Si-F) is the thermodynamic driving force for fluoride-mediated deprotection. google.comrsc.org Various reagents and conditions can be employed for the removal of the TBDMS group, allowing for selective deprotection in the presence of other functional groups. The choice of reagent and conditions can be tailored based on the sensitivity of the substrate and the presence of other protecting groups. semanticscholar.orgcommonorganicchemistry.com

A summary of common cleavage conditions for TBDMS ethers is presented below.

Table 1: Common Reagents and Conditions for TBDMS Ether Cleavage

| Reagent/Condition | Solvent(s) | Temperature | Notes | Source(s) |

|---|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF | Room Temp | Most common method; can be basic, potentially causing side reactions. | researchgate.net |

| Hydrofluoric acid (HF) | Acetonitrile | 0 °C | Aqueous HF can be used. | researchgate.net |

| HF-Pyridine | THF | Room Temp | A common fluoride source. | researchgate.net |

| Acetic acid / Water (2:1) | - | 25 °C | Mildly acidic conditions. | google.com |

| Acetyl chloride (catalytic) | Methanol | 0 °C to Room Temp | Mild and selective; generates HCl in situ. Tolerates many other protecting groups. | google.comorganic-chemistry.orglibretexts.org |

| Potassium fluoride (KF) / Chlorotrimethylsilane | Acetonitrile | - | Chemoselective method. | google.com |

| Oxone | 50% aq. Methanol | Room Temp | Selectively cleaves primary TBDMS ethers in the presence of secondary or tertiary ones. | google.com |

| Iron(III) Tosylate | Acetonitrile | Room Temp to Reflux | Mild and chemoselective; does not affect phenolic TBDMS ethers or TBDPS ethers at room temperature. | organic-chemistry.org |

| Selectfluor | Dichloromethane | - | Microwave-assisted, chemoselective cleavage. | google.com |

| Lithium Acetate (LiOAc) | Methanol | Reflux | Selectively deprotects aryl silyl ethers in the presence of aliphatic silyl ethers. | google.com |

Utilization in Specific Reaction Types

Preparation of N-tert-Butyldimethylsilylhydrazones

N-tert-Butyldimethylsilylhydrazones (TBSHs) are valuable synthetic intermediates that serve as superior alternatives to traditional hydrazones in several chemical transformations. acs.orgresearchgate.netresearchgate.net The synthesis of TBSHs is achieved through the efficient coupling of carbonyl compounds (both aldehydes and ketones) with 1,2-bis(tert-butyldimethylsilyl)hydrazine (BTBSH). researchgate.netresearchgate.netnih.gov

This condensation reaction is typically catalyzed by a small amount of scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃), often as low as 0.01 mol %. researchgate.netnih.gov The reaction proceeds under mild conditions, either neat or in a solvent, and consistently produces the corresponding TBSH derivatives in high yields, often exceeding 95%. researchgate.netresearchgate.netnih.gov The resulting TBSHs exhibit enhanced stability compared to simple hydrazones, making them easier to handle and store. acs.org

The general reaction is as follows:

R(R')C=O + (TBDMS)NH-NH(TBDMS) --[Sc(OTf)₃]--> R(R')C=N-NH(TBDMS) + TBDMSOH

This method provides a practical and highly efficient route to TBSHs from a wide range of aliphatic and aromatic carbonyl compounds. researchgate.net

Modified Wolff-Kishner Reductions

The Wolff-Kishner reduction is a fundamental reaction in organic chemistry for the deoxygenation of aldehydes and ketones to their corresponding alkanes. rsc.org The classical procedure involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. However, these harsh conditions can be problematic for sensitive substrates. researchgate.net

The use of N-tert-Butyldimethylsilylhydrazones (TBSHs) allows for a modified, low-temperature Wolff-Kishner-type reduction. acs.orgresearchgate.netrsc.org TBSHs are more reactive intermediates than their simple hydrazone counterparts, facilitating the reduction under significantly milder conditions. acs.orgnih.gov Optimized procedures using TBSH derivatives enable the reduction to proceed effectively at temperatures ranging from 23°C to 100°C in a single reaction flask. researchgate.netresearchgate.net This protocol avoids the need for highly corrosive reagents and extreme temperatures, expanding the applicability of the Wolff-Kishner reduction in complex molecule synthesis. nih.gov

The process begins with the in situ or isolated formation of the TBSH from a carbonyl compound. Subsequent treatment with a base induces the reduction, eliminating nitrogen gas and yielding the alkane product. rsc.org This modification represents a significant improvement, offering greater compatibility with various functional groups and sensitive molecular architectures. nih.gov

Synthesis of Vinyl Halides and Gem-Dihalides

Beyond their role in reductions, N-tert-Butyldimethylsilylhydrazones (TBSHs) are versatile precursors for the synthesis of vinyl halides and gem-dihalides. acs.orgwikipedia.orgrsc.org These transformations provide efficient pathways to valuable synthetic building blocks from readily available carbonyl compounds. researchgate.netnih.gov

Vinyl Halide Synthesis: TBSHs can be converted into vinyl iodides and vinyl bromides through modified Barton procedures. acs.orgresearchgate.net For instance, the reaction of a ketone-derived TBSH with iodine and a base like triethylamine (B128534) yields the corresponding vinyl iodide. researchgate.net This method often provides better yields and is more operationally convenient than procedures using simple hydrazones. acs.org Similarly, vinyl bromides can be synthesized using appropriate bromine sources. researchgate.net

Gem-Dihalide Synthesis: Gem-dihalides, which feature two halogen atoms attached to the same carbon, can also be prepared from TBSHs. acs.orgorganic-chemistry.org Protocols have been developed for the synthesis of gem-diiodides, gem-dibromides, and gem-dichlorides from both aldehyde- and ketone-derived TBSHs. researchgate.netresearchgate.net For example, modifications to Takeda's protocol for gem-dihalide synthesis, such as using lower reaction temperatures, have been shown to efficiently produce gem-dichlorides and gem-dibromides from TBSH substrates. researchgate.net

Table 2: Synthesis of Halogenated Compounds from TBSHs

| Product Type | Reactant(s) | Key Reagents | Source(s) |

|---|---|---|---|

| Vinyl Iodide | Ketone-derived TBSH | Iodine, Triethylamine | researchgate.net |

| Vinyl Bromide | Ketone-derived TBSH | Bromine source | researchgate.net |

| Gem-Dichloride | Aldehyde/Ketone-derived TBSH | Chlorine source | researchgate.net |

| Gem-Dibromide | Aldehyde/Ketone-derived TBSH | Bromine source | researchgate.net |

| Gem-Diiodide | Ketone-derived TBSH | Iodine | researchgate.net |

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. youtube.comnih.govresearchgate.net The electrophilicity of the carbonyl group is transmitted through the conjugated system, rendering the β-carbon susceptible to nucleophilic attack. researchgate.net A wide variety of nucleophiles, including enolates, amines, thiols, and organocuprates, can act as Michael donors. nih.govbohrium.com

Condensation Reactions for Beta-Lactam and Chiral Sulfinamide Formation

Beta-Lactam Formation: Beta-lactams (2-azetidinones) are four-membered cyclic amides that form the core structural motif of widely used antibiotics. Their synthesis is a major focus in organic chemistry, with the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine being a prominent method. bohrium.com In these syntheses, silyl groups, including TBDMS, are often used as protecting groups for various functionalities on the reactants. For example, silylation of β-lactam intermediates can protect free carboxyl groups and improve their solubility in organic solvents during subsequent coupling reactions. google.com While silyl groups play a crucial role as protecting agents, a direct role for tert-butyldimethylsilylamine as a reactant in the key condensation step to form the β-lactam ring is not a commonly cited strategy. The synthesis typically involves the reaction of a β-amino acid or the cycloaddition of an imine with a ketene or ester enolate.

Chiral Sulfinamide Formation: Chiral sulfinamides, particularly tert-butanesulfinamide (Ellman's auxiliary), are powerful chiral auxiliaries used extensively in the asymmetric synthesis of amines. nih.govwikipedia.org The synthesis of these crucial reagents can sometimes be challenging. Research has shown that in certain cases, the amidation of a thiosulfinate to produce a sterically hindered chiral sulfinamide is not straightforward. acs.org In such instances, this compound (TBDMS-NH₂) has been successfully employed as the amine source. The reaction proceeds via the silylated sulfinamide, which is then subjected to a deprotection step to yield the final chiral sulfinamide product. acs.org This application highlights a specific and enabling role for this compound in a condensation reaction to form a key chiral auxiliary.

Modular Synthesis of Selectively Substituted Pyridines via N-Silylenamines

A significant application of this compound in advanced organic synthesis is its use as a precursor for the in-situ generation of N-silylenamines, which are key reactive intermediates in a modular and highly selective one-pot synthesis of a wide array of substituted pyridines. This methodology provides an efficient route to mono-, di-, tri-, tetra-, and even pentasubstituted pyridines, including those with substitution patterns that are pharmaceutically relevant, such as 2,4,5-trisubstituted pyridines. nih.govillinois.eduresearchgate.net

The proposed reaction mechanism for the formation of the pyridine ring involves a Stork enamine 1,4-addition. nih.gov In this step, the N-silylenamine, generated in situ, acts as a nucleophile, with the β-carbon of the enamine attacking the β-position of the α,β-unsaturated carbonyl compound. nih.gov This is in contrast to a potential aza-Michael addition pathway, which would lead to a different regioisomer than what is observed experimentally. nih.gov The resulting six-membered nitrogen-containing ring intermediate subsequently undergoes oxidation to furnish the aromatic pyridine product. nih.gov

A key advantage of this modular approach is the use of readily available or easily synthesized starting materials, namely alkynes and α,β-unsaturated carbonyls. nih.govresearchgate.net The versatility of this method is highlighted by the wide scope of both the alkyne and the α,β-unsaturated carbonyl substrates that can be employed, allowing for the synthesis of a diverse library of pyridines with varied substitution patterns. nih.gov For instance, the reaction is compatible with both symmetrical and unsymmetrical α,β-unsaturated ketones, producing polysubstituted pyridines in good yields. researchgate.net

Table 1: Examples of Selectively Substituted Pyridines Synthesized via N-Silylenamines

| Alkyne Reactant | α,β-Unsaturated Carbonyl Reactant | Resulting Pyridine Product | Yield (%) |

|---|---|---|---|

| Ethynylbenzene | trans-Chalcone | 2,4,6-Triphenylpyridine | 96 |

| 1-Phenyl-1-propyne | 3-Penten-2-one | 2,3-Dimethyl-4,5-diphenylpyridine | 78 |

This table is a representative summary based on the described synthetic methodology and is not exhaustive of all reported examples.

Coordination Chemistry: this compound as a Ligand in Metal Complexes

Information regarding the specific use of this compound as a primary ligand in the synthesis and characterization of metal complexes is not extensively detailed in the provided search results. While the broader class of silylamines and sterically hindered amido ligands are known to form complexes with a variety of metals, specific studies focusing on the coordination chemistry of this compound, including the synthesis, structure, and reactivity of its metal complexes, were not prominently featured in the available literature. Further research would be necessary to fully elucidate its role and applications as a ligand in coordination chemistry.

Computational and Theoretical Studies on Tert Butyldimethylsilylamine Systems

Density Functional Theory (DFT) Analysis of Reaction Mechanisms

Density Functional Theory (DFT) has become an essential method for investigating the mechanisms of organic reactions. umn.edu By calculating the electronic structure of molecules, DFT allows for the exploration of potential energy surfaces, helping to identify intermediates, transition states, and the most likely reaction pathways.

In studies of systems analogous to tert-Butyldimethylsilylamine, such as other silylamides, DFT has been employed to understand their degradation and reactivity. For instance, investigations into the base-catalyzed degradation of silylamides have used DFT to compare different mechanistic pathways. researchgate.net One proposed mechanism involves the formation of a silyl (B83357) carboxylate ion and ammonia (B1221849), while another suggests the generation of an amino carboxylate ion and silicon hydride. researchgate.net Bond dissociation energy analysis within these studies indicated that the Si-C bond is more susceptible to breaking than the C-N bond. researchgate.net

DFT calculations are also instrumental in studying reactions like the OH-initiated atmospheric degradation of similar amines, such as tert-butylamine (B42293). whiterose.ac.uk In such cases, DFT methods, like the M06-2X functional, are used to locate stationary points on the potential energy surface, revealing that the reaction proceeds primarily through hydrogen abstraction from the amino group. whiterose.ac.uk This type of detailed mechanistic insight is transferable to understanding the potential reactions of this compound in various chemical environments. The choice of functional, such as B3LYP, is known to provide accurate results for a wide range of organic molecules and reactions. mdpi.com

Table 1: Comparison of DFT Functionals in Mechanistic Studies

| Functional | Common Application | Strengths |

|---|---|---|

| B3LYP | General organic reactions | Provides accurate results for a large number of compounds. mdpi.com |

| M06-2X | Thermochemistry, kinetics, noncovalent interactions | Broad applicability for main-group chemistry and mechanistic studies. whiterose.ac.ukmdpi.com |

| WB97XD2 | Thermolysis and reactions in solvent | Includes empirical dispersion for better handling of noncovalent interactions. mdpi.com |

Modeling Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly influenced by both steric and electronic factors. The bulky tert-butyl and dimethylsilyl groups create considerable steric hindrance around the nitrogen atom, which plays a crucial role in its chemical behavior.

Steric Effects: Steric effects arise from the spatial arrangement of atoms and the repulsion between electron clouds of non-bonded groups. researchgate.net In the case of this compound, the large size of the tert-butyldimethylsilyl (TBDMS) group dictates its role in chemical reactions. For example, in silylation reactions where it is used as a protecting group, this bulkiness can lead to selective reaction at less hindered sites. researchgate.net The presence of a bulky substituent is also known to increase the thermal stability of related organosulfur compounds. Computational models can quantify these steric interactions, helping to explain observed selectivity and reaction rates. For instance, modeling can show how steric pressure from bulky groups can alter the geometry and vibrational characteristics of a molecule when it binds to a surface. nih.gov

Electronic Effects: The electronic nature of the silicon atom and the substituents also governs reactivity. The silicon-nitrogen bond is polarized due to the difference in electronegativity, making the nitrogen atom a nucleophilic center and the silicon atom an electrophilic center. Computational analysis of partial atomic charges can reveal how modifications to the molecule's structure influence its electronic properties and, consequently, its reactivity. umn.edu For example, theoretical studies on related catalysts have demonstrated a clear correlation between the partial atomic charge on a specific atom and the reaction rate constant. umn.edu These models are essential for understanding how this compound interacts with other reagents on an electronic level.

Prediction of Reaction Pathways and Transition States

A primary goal of computational chemistry is to predict the course of a chemical reaction without performing the experiment. This involves mapping the entire reaction pathway, which includes identifying the transition state—the highest energy point along the minimum energy path connecting reactants and products. nih.gov

For amine compounds structurally similar to this compound, quantum chemistry methods have been successfully used to predict reaction pathways and locate transition states (saddle points on the potential energy surface). whiterose.ac.uk For the reaction of tert-butylamine with OH radicals, calculations located six different saddle points, corresponding to hydrogen abstraction from either the C-H or N-H bonds. whiterose.ac.uk The relative energies of these transition states determine which pathway is favored.

Table 2: Calculated Relative Energies of Stationary Points for the tBA + OH Reaction System

| Stationary Point | Description | Relative Energy (kJ mol⁻¹) |

|---|---|---|

| Reactants | (CH₃)₃CNH₂ + OH | 0.0 |

| Pre-reaction Complex 1 | Hydrogen-bonded at N-H | -31.3 |

| Pre-reaction Complex 2 | Hydrogen-bonded at C-H | -11.0 |

| Transition State (N-H) | H-abstraction from amino group | -9.0 |

| Transition State (C-H) | H-abstraction from methyl group | 7.9 |

Data derived from studies on the analogous tert-butylamine (tBA) system. whiterose.ac.uk

Advanced computational techniques, including automated potential energy surface exploration and machine learning (ML), are emerging as powerful tools for this purpose. nih.govcecam.org Automated methods like the growing string method can generate reaction paths between reactants and products, while ML models can now predict transition state structures with high accuracy. nih.govnih.gov These approaches can explore multiple potential reaction paths, offering a comprehensive view of the reaction landscape and aiding in the discovery of new mechanisms. cecam.orgresearchgate.net The combination of deep learning potentials with reaction path search methods has shown success ratios as high as 96.6% for identifying transition states. nyu.edu

Tert Butyldimethylsilylamine in Natural Product Total Synthesis and Complex Target Synthesis

Strategic Implementation in Polycyclic Ether Synthesis

Information regarding the direct strategic implementation of tert-butyldimethylsilylamine in the synthesis of polycyclic ethers is not prominently featured in peer-reviewed literature. Synthetic strategies for this class of natural products typically focus on cascade reactions and the use of other silyl (B83357) derivatives, such as silyl triflates, to mediate cyclizations.

Contributions to Tetrodotoxin Total Synthesis Efforts

The architecturally complex neurotoxin, tetrodotoxin, has been the subject of numerous total synthesis campaigns. These efforts have employed a wide array of synthetic methods for the installation of its densely functionalized and stereochemically rich core. However, a direct and significant contribution of this compound to these published synthetic routes is not identified.

Utility in Approaches to Veratrum Alkaloids

Synthetic approaches to the structurally diverse Veratrum alkaloids are varied. Based on available literature, the utility of this compound as a key reagent in these synthetic strategies has not been a focal point of reported methodologies.

Stereoselective Synthesis Methodologies

The most clearly defined role of this compound (TBDMS-NH₂) in complex synthesis is found in stereoselective methodologies, specifically in the preparation of chiral sulfinamides. Chiral sulfinamides are powerful auxiliaries that enable the asymmetric synthesis of amines, a critical functional group in a vast number of natural products and pharmaceutical agents.

Detailed research findings show that this compound serves as a crucial aminating agent in the synthesis of specific sulfinamides from thiosulfinates. In certain synthetic contexts, the direct amidation of a thiosulfinate intermediate can be challenging. The use of this compound provides an effective solution to this problem. The silylated amine reacts with the thiosulfinate, and the resulting N-silyl sulfinamide is subsequently deprotected to yield the target chiral sulfinamide. acs.org

This two-step sequence—amidation with TBDMS-NH₂ followed by deprotection—is a key tactic to access sulfinamides that are otherwise difficult to prepare. acs.org These sulfinamides can then be condensed with aldehydes or ketones to form N-sulfinylimines (Ellman imines). The subsequent diastereoselective addition of nucleophiles to these imines allows for the construction of stereodefined carbon-nitrogen bonds, a fundamental transformation in asymmetric synthesis. acs.org

Table 1: Application of this compound in Sulfinamide Synthesis

| Step | Reagent | Intermediate/Product | Role of TBDMS-NH₂ | Outcome |

|---|---|---|---|---|

| Amidation | This compound (TBDMS-NH₂) | N-tert-butyldimethylsilyl sulfinamide | Nucleophilic amine source | Forms a protected sulfinamide intermediate |

The resulting chiral sulfinamides are then employed in reactions that exhibit high levels of stereocontrol. For example, aldimines and ketimines derived from these sulfinamides react with organometallic reagents, such as allylmagnesium bromide, with a high degree of diastereoselectivity. acs.org This control is essential for building the chiral centers found in complex target molecules.

Table 2: Diastereoselective Reaction Utilizing a Sulfinamide Derived via TBDMS-NH₂

| Reaction | Substrate | Reagent | Diastereoselectivity |

|---|

This methodological application underscores the indirect but vital role of this compound in the broader context of natural product and complex molecule synthesis. By enabling the efficient synthesis of key chiral auxiliaries, it contributes fundamentally to the toolbox of stereoselective reactions available to synthetic chemists.

Future Research Directions and Emerging Applications

Development of Novel Silylating Reagents

The quest for milder, more selective, and highly efficient silylating agents is a continuous endeavor in organic synthesis. Tert-butyldimethylsilylamine (TBDMS-NH2) itself represents a step forward, offering a gentler alternative to traditional reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl). Research has shown that TBDMS-NH2 can effectively silylate phenols, benzyl (B1604629) alcohols, and carboxylic acids without the co-formation of hydrochloric acid, a common and often problematic byproduct of reactions using silyl (B83357) chlorides.

Future research is focused on leveraging the unique reactivity of the Si-N bond in this compound to design a new generation of silylating reagents. The strategy involves modifying the amine moiety or creating derivatives that can be activated under specific catalytic conditions. The goal is to develop reagents with enhanced functional group tolerance and tunable reactivity, allowing for the selective protection of complex polyfunctional molecules. By moving away from halide-based silylation, these novel reagents aim to improve reaction efficiency and simplify purification processes.

| Reagent | Byproduct | Conditions | Key Advantage |

| tert-Butyldimethylsilyl Chloride (TBDMS-Cl) | HCl | Requires base (e.g., imidazole (B134444), pyridine) | Well-established, high reactivity |

| This compound (TBDMS-NH2) | NH3 | Often solvent-free, mild heating | No corrosive byproduct, greener |

| Future Silylamine Reagents (Hypothetical) | Benign/Volatile | Catalytic activation, highly selective | Tunable reactivity, high functional group tolerance |

Green Chemistry Approaches Utilizing this compound

Green chemistry principles, which advocate for the reduction of waste and the use of less hazardous substances, are increasingly guiding synthetic route design. This compound is well-positioned to be a key player in this paradigm shift. Its application as a silylating agent aligns with several core green chemistry principles.

Future research in this area aims to expand the scope of solvent-free silylations catalyzed by simple, recyclable catalysts. Furthermore, explorations into using this compound in aqueous media or bio-based solvents are underway, which would further enhance the environmental profile of silyl protection methodologies.

Asymmetric Catalysis with Silylamine Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is fundamental to the pharmaceutical and fine chemical industries. While this compound is not itself chiral, its amine scaffold provides a valuable starting point for the design of novel chiral ligands and auxiliaries.

A powerful precedent for this approach is seen with tert-butanesulfinamide, a structurally related chiral amine derivative that has become an indispensable tool for the asymmetric synthesis of a vast array of chiral amines. yale.eduresearchgate.netnih.goviupac.org This reagent acts as a potent chiral directing group, enabling highly diastereoselective additions of nucleophiles to imines. iupac.org

Inspired by this success, a promising direction for future research is the development of chiral analogues of this compound. By introducing chirality into the molecule, it may be possible to create new silylamine-based ligands for transition-metal-catalyzed reactions or organocatalysts for enantioselective transformations. nih.govmdpi.comsigmaaldrich.com The development of such derivatives could lead to novel methods for asymmetric C-H silylation or other stereoselective bond formations, creating chiral organosilicon compounds of significant synthetic value. nih.govrsc.org

Integration in Flow Chemistry and Automation

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical manufacturing, offering enhanced safety, consistency, and efficiency. researchgate.netsyrris.com The properties of this compound make it an ideal candidate for integration into these automated, continuous systems.

Flow chemistry has already been successfully applied to silylation and desilylation reactions, demonstrating the feasibility of automating these crucial steps in multi-step syntheses. core.ac.ukworktribe.com The use of this compound in such systems would be particularly advantageous. Its mild reactivity and the absence of corrosive byproducts reduce the risk of reactor fouling and corrosion, which are significant concerns in continuous operations. The homogenous nature of many silylamine-based reactions simplifies their adaptation to flow reactors, where precise control over reaction time, temperature, and stoichiometry can lead to higher yields and purities. nih.gov

Future work will focus on developing fully automated platforms that integrate silylation using this compound with subsequent reaction and purification steps. This could involve pumping a substrate stream to a reactor where it mixes with the silylamine, followed by in-line analysis and subsequent diversion to the next synthetic operation, all under computer control. worktribe.com

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling tert-Butyldimethylsilylamine in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure local exhaust ventilation to prevent aerosol formation, as inhalation exposure can exceed Protective Action Criteria (PAC-1: 0.85 ppm, PAC-2: 9.3 ppm) .

- First Aid : Immediate decontamination of exposed skin/eyes is required. Medical observation for 48 hours post-exposure is recommended due to delayed toxicity risks .

- Storage : Store in corrosion-resistant containers away from oxidizers, with secondary containment to manage leaks .

Q. How should researchers design reproducible synthetic routes for tert-Butyldimethylsilylamine?

- Methodological Answer :

- Experimental Reporting : Document reaction conditions (solvent, temperature, stoichiometry) and purification steps (e.g., column chromatography, recrystallization) in detail. Include NMR (¹H/¹³C), IR, and mass spectrometry data for purity verification .

- Known Compounds : Cite established protocols for precursor synthesis (e.g., silylation agents) to ensure reproducibility. For novel intermediates, provide full spectral characterization .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize tert-Butyldimethylsilylamine-mediated reactions?

- Methodological Answer :

- Variable Screening : Use fractional factorial designs to identify critical parameters (e.g., temperature, catalyst loading, solvent polarity) affecting yield or selectivity .

- Response Surface Modeling : Apply central composite designs to map non-linear relationships and identify optimal conditions. Validate predictions with triplicate runs .

- Case Study : In flow-chemistry systems, DoE reduced reaction time by 40% while maintaining >90% yield in analogous silylation reactions .

Q. How to resolve contradictions in reaction kinetics when using tert-Butyldimethylsilylamine under varying pH conditions?

- Methodological Answer :

- Multi-Technique Validation : Combine kinetic profiling (e.g., in-situ IR, HPLC) with computational modeling (e.g., density functional theory) to assess pH-dependent intermediates .

- Error Analysis : Quantify instrument uncertainty (e.g., ±0.1 pH unit effects on rate constants) and use statistical tests (e.g., ANOVA) to distinguish experimental noise from mechanistic outliers .

Q. What computational strategies predict the reactivity of tert-Butyldimethylsilylamine in novel catalytic systems?

- Methodological Answer :

- Quantum Mechanics (QM) : Simulate transition states for silylation reactions using Gaussian or ORCA software to predict regioselectivity .

- Machine Learning (ML) : Train models on existing silylation datasets to forecast reaction outcomes under untested conditions (e.g., solvent-free systems) .

- Validation : Cross-check computational predictions with small-scale experimental trials (e.g., 0.1 mmol reactions) to refine accuracy .

Data Analysis and Reporting

Q. What statistical frameworks are suitable for analyzing conflicting spectroscopic data in tert-Butyldimethylsilylamine derivatives?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to NMR/IR datasets to identify outlier spectra caused by impurities .

- Bayesian Inference : Quantify confidence intervals for disputed assignments (e.g., overlapping ¹³C signals) using probabilistic models .

Q. How to structure a research paper to highlight the novelty of tert-Butyldimethylsilylamine applications?

- Methodological Answer :

- Discussion Framework : Contrast results with prior silylation studies, emphasizing improvements in yield, selectivity, or sustainability. Use tables to summarize comparative data .

- Supporting Information : Archive raw spectral data, computational input files, and reproducibility checklists in open-access repositories .

Literature and Collaboration

Q. How to conduct a systematic review of tert-Butyldimethylsilylamine applications in asymmetric catalysis?

- Methodological Answer :

- Database Selection : Search SciFinder, Reaxys, and PubMed using controlled vocabularies (e.g., "silylation," "organocatalysis") and Boolean operators .

- Screening Protocol : Follow PRISMA guidelines to document inclusion/exclusion criteria, deduplication steps, and quality assessment metrics .

Q. What collaborative frameworks enhance interdisciplinary research on tert-Butyldimethylsilylamine?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.